

physical and chemical properties of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzoic acid

Cat. No.: B056793

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid

Abstract: This technical guide provides a comprehensive examination of **3-Bromo-2-methoxybenzoic acid** (CAS No: 101084-39-3), a pivotal intermediate in advanced organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, spectroscopic signatures, and chemical reactivity. This document is structured to serve as a practical resource, furnishing field-proven experimental protocols and safety guidelines to empower researchers in leveraging this versatile molecule's full potential in drug discovery and material science applications.

Core Compound Profile & Significance

3-Bromo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a strategic arrangement of a carboxylic acid, a methoxy group, and a bromine atom, makes it a highly valuable and versatile building block.^[1] In the context of drug discovery, the precise placement of these functional groups allows for a multi-directional approach to molecular elaboration. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid and methoxy groups can be readily modified or used to influence the molecule's electronic properties and steric profile. This inherent reactivity makes it an essential precursor for constructing complex molecular architectures and synthesizing novel drug candidates.^{[1][2]}

Caption: 2D Chemical Structure of **3-Bromo-2-methoxybenzoic acid**.

Physicochemical Properties: A Quantitative Overview

A compound's physical properties are the bedrock of its practical application, dictating everything from reaction setup and solvent selection to purification and storage strategies. The data presented below are compiled from authoritative chemical supplier and database sources.

Property	Value	Source(s)
IUPAC Name	3-bromo-2-methoxybenzoic acid	[3]
Synonyms	3-Bromo-o-anisic Acid	[4][5][6]
CAS Number	101084-39-3	[4][5][7]
Molecular Formula	C ₈ H ₇ BrO ₃	[4][6]
Molecular Weight	231.04 g/mol	[4]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	119-124 °C	[5][6][7]
Boiling Point	327.6 ± 27.0 °C (Predicted)	[6]
pKa	3.70 ± 0.10 (Predicted)	[6]
Solubility	Soluble in Methanol	[6]

Expertise & Experience: The melting point of 119-124 °C is a critical purity indicator. A sharp, narrow range within these values suggests high sample purity, which is essential for reproducible results in sensitive downstream applications like catalysis. The predicted pKa of ~3.7 indicates it is a moderately strong organic acid, a key consideration for designing acid-base extractions during workup or for reactions where the carboxylate form is desired.

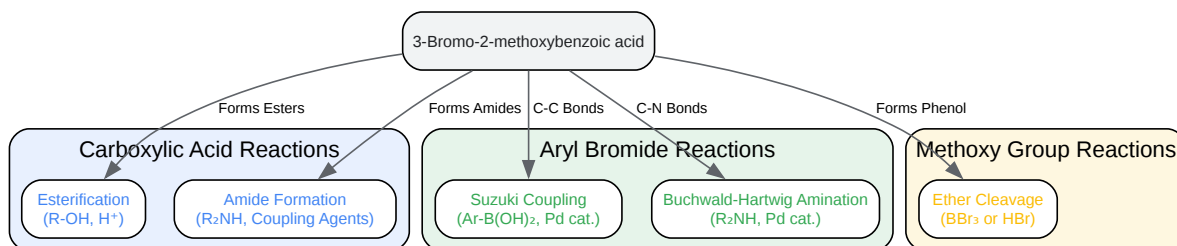
Spectroscopic Characterization

While specific spectra are best obtained on the sample in use, the following outlines the expected spectroscopic signatures for structural verification of **3-Bromo-2-methoxybenzoic acid**.

- ^1H NMR (Proton NMR): The spectrum is expected to show four distinct regions. A singlet around 3.9 ppm for the three methoxy ($-\text{OCH}_3$) protons. The aromatic region (7.0-8.0 ppm) should display three protons exhibiting a splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. A broad singlet, often further downfield (>10 ppm), corresponds to the acidic carboxylic acid ($-\text{COOH}$) proton; this signal may be exchangeable with D_2O .
- ^{13}C NMR (Carbon NMR): The spectrum should reveal eight distinct carbon signals. A signal for the methoxy carbon (~ 55 -60 ppm), six signals in the aromatic region (~ 110 -160 ppm), and a downfield signal for the carbonyl carbon of the carboxylic acid (>165 ppm).
- Infrared (IR) Spectroscopy: Key diagnostic peaks include a very broad absorption from ~ 2500 - 3300 cm^{-1} characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong peak around 1700 cm^{-1} for the C=O (carbonyl) stretch. C-O stretching bands for the ether and acid will appear in the 1200 - 1300 cm^{-1} region, and C-Br stretching will be observed in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, separated by 2 m/z units. This distinctive pattern is due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br), providing definitive evidence for the presence of a single bromine atom in the molecule.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **3-Bromo-2-methoxybenzoic acid** stems from its three distinct functional groups, which can be addressed with high selectivity.



[Click to download full resolution via product page](#)

Caption: Major synthetic transformations of **3-Bromo-2-methoxybenzoic acid**.

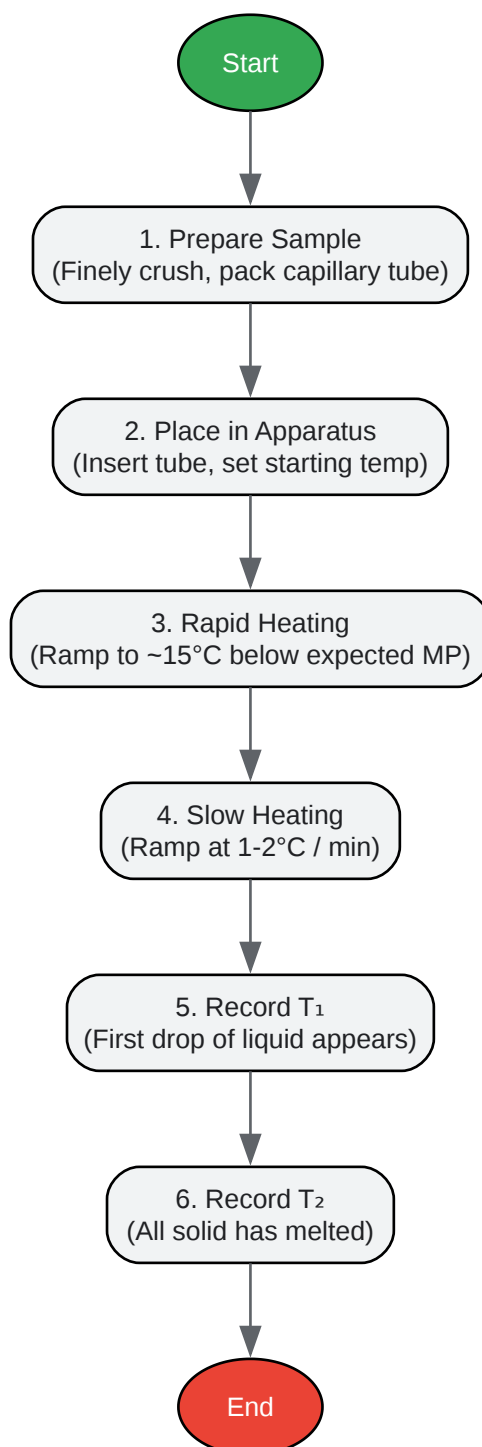
- **Aryl Bromide:** This is arguably the most powerful functional group for synthetic diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the precise and efficient introduction of diverse aryl, alkyl, vinyl, or amino substituents at the C3 position.^[1]
- **Carboxylic Acid:** This group readily undergoes classic transformations. Esterification or amide bond formation are common first steps to protect the acid or to build out a molecular scaffold. The choice of coupling agent for amidation (e.g., HATU, EDC) is critical for ensuring high yields, especially with sterically hindered amines.
- **Methoxy Group:** While generally robust, the methoxy group can be selectively cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr to unmask the corresponding phenol. This reaction is often a strategic late-stage step to reveal a hydrogen bond donor or a site for further functionalization.

Key Experimental Protocols

The following protocols are designed as self-validating systems, ensuring accuracy and reproducibility.

Protocol: Melting Point Determination for Purity Assessment

Causality: The melting point is a colligative property that is depressed and broadened by impurities. A sharp, well-defined melting range is a strong indicator of a substance's purity. This protocol uses a slow heating ramp to ensure thermal equilibrium, providing an accurate measurement.



[Click to download full resolution via product page](#)

Caption: Standard operating procedure for melting point determination.

Methodology:

- **Sample Preparation:** Place a small amount of dry **3-Bromo-2-methoxybenzoic acid** on a watch glass and crush it into a fine powder. Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height).
- **Apparatus Setup:** Place the packed capillary tube into the heating block of a melting point apparatus.
- **Heating:** Set the apparatus to heat rapidly to approximately 105 °C.
- **Equilibration and Ramping:** Once at 105 °C, reduce the heating rate to 1-2 °C per minute to ensure accurate temperature reading during the phase transition.
- **Data Recording:** Observe the sample closely. Record the temperature (T_1) when the first drop of liquid is visible. Continue heating and record the temperature (T_2) when the last crystal of solid melts completely.
- **Validation:** The recorded range ($T_1 - T_2$) should be narrow (e.g., < 2 °C) and fall within the literature value of 119-124 °C for a pure sample.

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable. The information below is synthesized from GHS classifications and standard laboratory practice.

- **Hazard Identification:** **3-Bromo-2-methoxybenzoic acid** is classified as toxic if swallowed (GHS H301).[6] It may also cause skin and eye irritation.[8][9]
- **Personal Protective Equipment (PPE):** Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
- **Handling:** Avoid creating dust. Use appropriate tools (spatulas) for weighing and transfer. In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6]

Conclusion

3-Bromo-2-methoxybenzoic acid is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties and predictable, multi-faceted reactivity provide a robust platform for the synthesis of complex, high-value molecules. Understanding its core characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and accelerating the pace of innovation in drug discovery and beyond.

References

- Title: Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications Source: Autech Industry Co.,Limited URL:[Link]
- Title: **3-Bromo-2-methoxybenzoic Acid**: A Versatile Intermediate for Pharmaceutical and Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: **3-bromo-2-methoxybenzoic acid** (C₈H₇BrO₃) Source: PubChemLite URL:[Link]
- Title: A Guide to Sourcing Specialty Chemicals: Focus on **3-Bromo-2-methoxybenzoic Acid** Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinnno.com [nbinnno.com]
- 2. nbinnno.com [nbinnno.com]
- 3. PubChemLite - 3-bromo-2-methoxybenzoic acid (C₈H₇BrO₃) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Bromo-2-methoxybenzoic Acid | 101084-39-3 | TCI AMERICA [tcichemicals.com]
- 6. 3-Bromo-2-methoxybenzoic acid | 101084-39-3 [amp.chemicalbook.com]
- 7. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Bromo-2-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056793#physical-and-chemical-properties-of-3-bromo-2-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com